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Introduction

SB-649868 is a potent, orally active dual orexin receptor antagonist (DORA) that was under
development by GlaxoSmithKline for the treatment of insomnia.[1] The orexin system,
consisting of two neuropeptides (orexin-A and orexin-B) and two G protein-coupled receptors
(orexin 1 receptor, OX1R; and orexin 2 receptor, OX2R), is a critical regulator of wakefulness
and arousal. By competitively blocking the binding of orexin neuropeptides to both OX1R and
OX2R, SB-649868 mitigates the wake-promoting signals of the orexin system, thereby
facilitating the initiation and maintenance of sleep.[2] This document provides a comprehensive
technical overview of the pharmacological profile of SB-649868, detailing its mechanism of
action, pharmacodynamics, pharmacokinetics, and clinical findings.

Pharmacodynamics
Mechanism of Action & Signaling Pathway

SB-649868 functions as a competitive antagonist at both OX1 and OX2 receptors.[3] Orexin
receptors are primarily coupled to the Gg/11 G-protein, which upon activation by orexin
peptides, stimulates phospholipase C (PLC). PLC then catalyzes the hydrolysis of
phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol
(DAG). This leads to an increase in intracellular calcium levels and activation of protein kinase
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C (PKC), resulting in neuronal excitation and the promotion of wakefulness. SB-649868 blocks
these downstream effects by preventing the initial binding of orexin peptides to their receptors.
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Orexin signaling pathway and antagonism by SB-649868.

In Vitro Receptor Binding and Functional Activity

SB-649868 is a high-potency antagonist at both human orexin receptors. Radioligand binding
assays and functional assays, such as inositol phosphate (IP1) accumulation, have been used
to determine its affinity and antagonist properties. Notably, SB-649868 exhibits slow binding
kinetics, particularly at the OX1R, which may influence its pharmacological activity in vivo.[4][5]
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Parameter OX1 Receptor OX2 Receptor Reference
pKi (Binding Affinity) 9.4 9.5 [3]
Ki (Displacement
PKI (Disp 9.27 8.91 [3]
Assay)
pKB (Functional
_ 9.67 9.64 [3]
Antagonism)
Pharmacokinetics

Phase | clinical trials have characterized the pharmacokinetic profile of SB-649868 in healthy

male volunteers.[6]

Parameter Value Conditions Reference

) Single and multiple
Half-life (t%2) 3-6 hours q [6]
oses

Rate of absorption
increased in the fed

state (increased ) )
) Single ascending
Absorption Cmax), but total [6]
dose (10-80 mg)
exposure (AUC) was

similar to the fasted

state.
Dose-dependent
] Suggests CYP3A4 ) )
Metabolism o increase in [6]
inhibition

simvastatin exposure

Preclinical In Vivo Efficacy

Studies in rat models demonstrated the sleep-promoting effects of SB-649868.
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Animal Model Doses Key Findings Reference

- Increased non-REM
(NREM) and REM

Rat 10 and 30 mg/kg sleep.- Reduced sleep  [1]
latency.- No motor

impairment observed.

Clinical Efficacy

SB-649868 has undergone Phase | and Phase Il clinical trials, demonstrating its efficacy in
both healthy volunteers and patients with primary insomnia.

Phase | Studies in Healthy Volunteers
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Study Population Doses

Key Sleep
Parameter

Reference
Changes (vs.

Placebo)

Healthy Volunteers 10-60 mg

- Dose-dependent
decrease in Latency
to Persistent Sleep
(LPS).- Dose-
dependent decrease
in Wake After Sleep
Onset (WASO).-

Dose-dependent

[2]

increase in Total
Sleep Time (TST).

Healthy Volunteers

i ] 10 mg
(Traffic Noise Model)

- TST increased by 17
min (p<0.001).- LPS
significantly reduced
(p=0.003).

[7](8]

Healthy Volunteers

i ) 30 mg
(Traffic Noise Model)

- TST increased by 31
min (p<0.001).-
WASO reduced by
14.7 min (p<0.001).-
LPS significantly
reduced (p=0.003).-
REM sleep duration

[7](8]

increased.

Phase Il Study in Patients with Primary Insomnia
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Key Sleep
. Parameter
Study Population Doses Reference
Changes (vs.

Placebo)

- TST increased by
Male Patients with 22.4 min (p<0.001).-
. : 10 mg [2]
Primary Insomnia LPS reduced by 26.1

min (p<0.001).

- TST increased by
49.7 min (p<0.001).-
Male Patients with LPS reduced by 33.0
] ) 30 mg ) [2]
Primary Insomnia min (p<0.001).-
WASO reduced by

18.4 min (p<0.001).

- TST increased by
69.8 min (p<0.001).-
Male Patients with LPS reduced by 43.7
. : 60 mg : [2]
Primary Insomnia min (p<0.001).-
WASO reduced by

29.0 min (p<0.001).

Safety and Tolerability

Across Phase | and 1l studies, SB-649868 was generally well-tolerated.[2][6]
e Adverse Events: The most commonly reported adverse events were mechanism-related,
including somnolence and fatigue, particularly at higher doses (60 mg and 80 mg).[6] In

patients with insomnia, commonly reported events included headache, dry mouth, and
nasopharyngitis.[1]

o Next-Day Effects: Next-morning testing in Phase | trials did not detect evidence of residual
cognitive effects.[6]

Experimental Protocols
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In Vitro Functional Assays: Calcium Mobilization

A common method to assess the functional antagonism of orexin receptors is through a
calcium mobilization assay, typically using a Fluorometric Imaging Plate Reader (FLIPR).
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Cell Preparation

Seed CHO or HEK293 cells stably expressing OX1R or OX2R into microplates

Incubate overnight to allow cell adherence

Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM)

Antagonjst Assay

Pre-incubate cells with varying concentrations of SB-649868

Add Orexin-A (agonist) to stimulate the receptors

Measure fluorescence changes in real-time using FLIPR

Data Analysis
Y

Glot concentration-response curves for Orexin-A in the presence of SB-649869

l

(Calculate IC50 values and determine the antagonist constant (pKBD

Click to download full resolution via product page

Generalized workflow for a calcium mobilization assay.
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Methodology Overview:

e Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells
stably expressing either human OX1R or OX2R are cultured in appropriate media and
seeded into 96- or 384-well plates.[9]

e Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM),
which can cross the cell membrane. Inside the cell, esterases cleave the AM group, trapping
the dye.

o Compound Incubation: The cells are then pre-incubated with various concentrations of the
antagonist (SB-649868) for a specified period.[9]

o Agonist Stimulation: An orexin agonist (typically orexin-A) is added to the wells to stimulate
the receptors.[9]

» Signal Detection: The plate is read using a FLIPR instrument, which measures the transient
increase in intracellular calcium as a change in fluorescence intensity.

o Data Analysis: The ability of SB-649868 to inhibit the orexin-A-induced calcium signal is
guantified, and functional potency values (like pKB) are calculated from the concentration-
response curves.[9]

Clinical Polysomnography (PSG) Protocol

Polysomnography is the gold standard for objectively measuring sleep parameters in clinical
trials.

Methodology Overview:

e Subject Enrollment: Patients with a diagnosis of primary insomnia, confirmed by an initial
PSG screening, are enrolled.[2]

o Study Design: A randomized, double-blind, placebo-controlled, crossover design is often
employed. Subjects receive different treatments (e.g., placebo, 10 mg, 30 mg, 60 mg of SB-
649868) on different nights, with a washout period in between.[2]
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» Dosing: The investigational drug or placebo is administered at a set time before bedtime
(e.g., 90 minutes).[2]

e PSG Recording: Continuous PSG recordings are performed overnight in a sleep laboratory.
This includes electroencephalogram (EEG), electrooculogram (EOG), and electromyogram
(EMG) to monitor brain waves, eye movements, and muscle tone, respectively.

o Data Scoring & Analysis: The recorded data is scored by trained technicians to determine
various sleep stages and events. Key endpoints such as TST, WASO, and LPS are
calculated and statistically analyzed to compare the effects of SB-649868 with placebo.[2]

Conclusion

SB-649868 is a potent dual orexin receptor antagonist with a well-defined pharmacological
profile. It demonstrates high affinity and functional antagonism at both OX1 and OX2 receptors.
Its pharmacokinetic profile, with a half-life of 3-6 hours, is suitable for an insomnia therapeutic.
Preclinical and robust clinical data confirm its efficacy in promoting and maintaining sleep by
significantly improving key sleep parameters such as total sleep time, wake after sleep onset,
and latency to persistent sleep, with a favorable safety profile. Although its development
appears to have been discontinued, the extensive data available for SB-649868 provides a
valuable reference for the continued development and understanding of orexin-based
therapeutics.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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